PIK-75 -

PIK-75

Catalog Number: EVT-7986451
CAS Number:
Molecular Formula: C16H14BrN5O4S
Molecular Weight: 452.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PIK-75 is sourced from synthetic chemical processes and is classified under the category of kinase inhibitors, specifically targeting the p110α isoform of phosphoinositide 3-kinase. Its potency is highlighted by an IC50 value of approximately 5.8 nM, indicating strong inhibition of the target enzyme .

Synthesis Analysis

The synthesis of PIK-75 involves several key steps, typically starting from commercially available precursors. The process includes:

  1. Formation of Key Intermediates: Initial reactions may involve the formation of intermediates that contain the core structure necessary for PI3K inhibition.
  2. Coupling Reactions: These intermediates are then subjected to coupling reactions to build the final compound structure.
  3. Purification: Post-synthesis, PIK-75 is purified using techniques such as recrystallization or chromatography to achieve high purity (>98%) .

Specific conditions such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis. Detailed methodologies can be found in specialized chemical literature.

Molecular Structure Analysis

The molecular structure of PIK-75 is characterized by its unique arrangement of atoms that confer its biological activity. Key features include:

  • Functional Groups: The presence of bromine and nitrogen atoms within the structure plays a significant role in its interaction with the p110α isoform.
  • Three-Dimensional Conformation: The spatial arrangement allows for effective binding to the active site of phosphoinositide 3-kinase, inhibiting its activity.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of PIK-75 post-synthesis.

Chemical Reactions Analysis

PIK-75 primarily engages in biochemical reactions that involve the inhibition of signaling pathways mediated by phosphoinositide 3-kinase. Key reactions include:

  1. Inhibition of Phosphatidylinositol Phosphate Production: PIK-75 inhibits the conversion of phosphatidylinositol to phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol 3,4,5-trisphosphate (PIP3), crucial for downstream signaling .
  2. Impact on Akt Pathway: By inhibiting p110α, PIK-75 reduces phosphorylation levels of Akt, thereby modulating various cellular processes including apoptosis and cell proliferation .

These reactions are essential for understanding how PIK-75 can alter cellular responses in pathological conditions.

Mechanism of Action

The mechanism of action for PIK-75 involves several key steps:

  1. Binding to p110α Isoform: PIK-75 selectively binds to the p110α isoform of phosphoinositide 3-kinase, preventing its activation.
  2. Downstream Signaling Modulation: This inhibition leads to decreased phosphorylation of Akt and other downstream targets such as NF-kB, ultimately resulting in reduced inflammatory responses and altered cell survival pathways .
  3. Apoptosis Induction: In cancer cells, this mechanism can lead to enhanced apoptosis through the downregulation of anti-apoptotic proteins like Bcl-xL and Mcl-1 .
Physical and Chemical Properties Analysis

PIK-75 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited water solubility, which can be enhanced through formulation strategies such as nanosuspensions .
  • Stability: The compound is stable under desiccating conditions but should be stored at low temperatures (-20°C) to maintain efficacy .
  • Purity: High purity levels (>98%) are essential for reliable experimental outcomes.

These properties are critical for its application in laboratory settings and potential therapeutic contexts.

Applications

PIK-75 has several scientific applications:

  1. Cancer Research: It is used extensively in studies investigating its effects on tumor growth and apoptosis in various cancer types, including pancreatic cancer .
  2. Inflammation Studies: Due to its ability to inhibit inflammatory cytokines like tumor necrosis factor-alpha and interleukin-6, PIK-75 serves as a valuable tool in studying inflammatory diseases .
  3. Drug Development: Ongoing research explores its use in combination therapies to enhance the efficacy of existing chemotherapy agents like gemcitabine .
Mechanistic Insights into PIK-75’s Therapeutic Activity

PIK-75 (Chemical Formula: C₁₆H₁₄BrN₅O₄S; Molecular Weight: 452.28 Da) is an experimental small molecule kinase inhibitor exhibiting potent anticancer activity through a unique polypharmacological profile [1] [9]. Its primary therapeutic mechanism involves the simultaneous inhibition of phosphoinositide 3-kinase (PI3K) isoforms and cyclin-dependent kinase 9 (CDK9), disrupting critical survival and transcriptional pathways in cancer cells.

Dual Inhibition of PI3K and CDK9: Molecular Targets and Pathways

PIK-75 functions as a potent, preferential inhibitor of the PI3K catalytic subunits p110α (IC₅₀ ~5.8 nM) and p110γ, significantly impacting the oncogenic PI3K-AKT-mTOR signaling axis [1] [9]. This inhibition dephosphorylates AKT (Ser473), subsequently suppressing downstream effectors involved in cell growth, metabolism, and survival. Concurrently, PIK-75 directly targets the transcriptional kinase CDK9 (IC₅₀ ~14 nM), a core component of the Positive Transcription Elongation Factor b (P-TEFb) complex [2] [7]. CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 2 (Ser2), a critical step for productive transcriptional elongation. By inhibiting CDK9, PIK-75 causes rapid dissociation of P-TEFb from chromatin and collapse of Pol II elongation complexes, particularly affecting short-lived mRNAs with high turnover, such as those encoding anti-apoptotic proteins.

Table 1: Primary Kinase Targets and Biochemical Effects of PIK-75

TargetInhibition IC₅₀ (nM)Downstream EffectFunctional Consequence
PI3K p110α~5.8Dephosphorylation of AKT (Ser473); Loss of PIP3Blocked survival signaling; Metabolic dysregulation
CDK9/Cyclin T (P-TEFb)~14Reduced Pol II CTD Ser2 phosphorylation; Transcriptional arrestSuppressed expression of short-lived oncoproteins (e.g., Mcl-1)
DNA-PK~12Impaired DNA double-strand break repairPotentiation of DNA damage
p38γ~200Altered stress signalingContext-dependent modulation of apoptosis

This dual targeting creates a synthetic lethality in cancer cells dependent on PI3K signaling and CDK9-mediated transcription. The convergence of disrupted survival signaling and blocked production of key pro-survival factors leads to profound apoptotic stress [2] [6] [9].

Modulation of Apoptotic Regulators: MCL-1, BCL-xL, and BIM

The therapeutic efficacy of PIK-75 hinges critically on its ability to dismantle the mitochondrial apoptotic blockade in cancer cells. Its CDK9 inhibitory activity causes a rapid, pronounced reduction in the protein levels of Myeloid Cell Leukemia 1 (MCL-1), a major anti-apoptotic BCL-2 family member with an extremely short half-life (often ≤30 minutes) [2] [4] [6]. MCL-1 downregulation alleviates its inhibition of the pro-apoptotic effector BAK, allowing BAK oligomerization and mitochondrial outer membrane permeabilization (MOMP). Simultaneously, PIK-75's inhibition of the PI3K-AKT axis disrupts the association between BCL-xL (another anti-apoptotic protein) and BAK, further releasing BAK and enhancing apoptosis initiation [2]. Furthermore, PI3K-AKT pathway inhibition often leads to the upregulation and/or dephosphorylation of the pro-apoptotic BH3-only protein BIM, facilitating its role in activating BAX/BAK [4] [6]. Cells exhibiting low intrinsic BAK expression demonstrate significant resistance to PIK-75, underscoring the centrality of BAK activation in its mechanism [2].

Table 2: PIK-75-Mediated Regulation of Apoptotic Proteins

Apoptotic RegulatorEffect of PIK-75MechanismImpact on Apoptosis
MCL-1↓↓↓ (Rapid depletion)CDK9 inhibition → Loss of MCL1 mRNA transcription & translationRelease of BAK; Permits MOMP
BCL-xLAltered localization/functionPI3K inhibition → Loss of AKT-mediated signals regulating BCL-xL-BAK bindingDissociation from BAK; Enhanced BAK activation
BIM↑↑↑ (Stabilization/Activation)PI3K/AKT inhibition → Reduced inhibitory phosphorylation of BIMEnhanced sequestration of anti-apoptotics & direct BAX/BAK activation
BAKActivatedReleased from inhibition by MCL-1 and BCL-xLOligomerization → MOMP → Caspase activation

Disruption of PI3K-AKT Signaling in Tumor Microenvironment (TME) Resistance

A critical aspect of PIK-75's efficacy is its ability to overcome resistance conferred by the Tumor Microenvironment (TME). Stromal cells within the TME (e.g., fibroblasts, macrophages) secrete cytokines (e.g., IL-6, IL-10, BAFF, CD40L, IGF-1) and provide adhesion-mediated signals that activate PI3K-AKT signaling in cancer cells, promoting survival and resistance to targeted agents like venetoclax (BCL-2 inhibitor) [4] [6]. PIK-75 potently reverses this resistance by blocking PI3K-AKT activation within tumor cells, irrespective of the stromal signals. In models of Mantle Cell Lymphoma (MCL) with acquired or intrinsic venetoclax resistance, PIK-75 treatment abrogated stromal protection mediated by HS-5 stromal cells and cytokine cocktails. This effect was directly linked to its suppression of AKT phosphorylation and downstream survival signals, independent of direct stromal targeting [4] [6]. Furthermore, in vivo studies using xenograft models confirmed PIK-75's ability to reduce tumor burden and dissemination (e.g., to spleen) even in settings of TME-mediated resistance [6] [9].

Transcriptional Regulation via CDK9 Inhibition: Impact on RNA Polymerase II Phosphorylation

CDK9 inhibition represents a core transcriptional regulatory mechanism of PIK-75. CDK9, complexed with Cyclin T, forms P-TEFb, which phosphorylates the RNA Polymerase II (Pol II) C-terminal Domain (CTD) at Serine 2 (Ser2) [5] [8]. Ser2 phosphorylation is a critical mark associated with the transition of Pol II from promoter-proximal pausing into productive elongation. By inhibiting CDK9 kinase activity, PIK-75 prevents Ser2 phosphorylation. This leads to several consequences:

  • Premature Termination: Reduced Ser2-P levels cause Pol II to stall and prematurely terminate transcription shortly after initiation.
  • Reduced Elongation Processivity: Even Pol II complexes that escape termination exhibit reduced efficiency in transcribing through the gene body.
  • Selective Vulnerability: Genes with highly unstable transcripts, particularly those encoding potent anti-apoptotic proteins (e.g., MCL1, BCL2, BCL-xL, c-MYC, Cyclin D1), are disproportionately affected because their rapid decay is not counterbalanced by new transcription. This results in the swift depletion of these critical survival proteins [2] [7] [10].The transcriptional collapse induced by PIK-75 is not global but exhibits selectivity for genes highly dependent on continuous P-TEFb activity for sustained expression. This mechanism synergizes with PI3K inhibition to cripple cancer cell survival by simultaneously turning off pro-survival transcription and blocking pro-survival signaling.

Table 3: Molecular Consequences of PIK-75-Mediated CDK9 Inhibition on Transcription

ProcessEffect of CDK9 InhibitionDownstream Outcome
Pol II CTD Ser2 PhosphorylationDrastic reductionPol II pausing/premature termination
P-TEFb chromatin occupancyReducedFailure to release paused Pol II complexes
MCL1 mRNA transcriptionRapid declineDepletion of MCL-1 protein (short half-life)
MYC transcriptionDeclineReduced c-MYC levels; Downregulation of MYC targets
Global nascent RNA synthesisAcute reduction (short genes > long genes)Preferential loss of short-lived oncogenic transcripts

Properties

Product Name

PIK-75

IUPAC Name

N-[(E)-(6-bromoimidazo[1,2-a]pyridin-2-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide

Molecular Formula

C16H14BrN5O4S

Molecular Weight

452.3 g/mol

InChI

InChI=1S/C16H14BrN5O4S/c1-11-3-5-14(22(23)24)7-15(11)27(25,26)20(2)18-8-13-10-21-9-12(17)4-6-16(21)19-13/h3-10H,1-2H3/b18-8+

InChI Key

WNCUNMNWMCKNKK-QGMBQPNBSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN3C=C(C=CC3=N2)Br

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN3C=C(C=CC3=N2)Br

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)/N=C/C2=CN3C=C(C=CC3=N2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.